iso-A-Pentasaccharide
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Overview
Description
The compound iso-A-Pentasaccharide is a complex carbohydrate derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the protection of hydroxyl groups to prevent unwanted reactions. The key steps include:
Protection of Hydroxyl Groups: Using protecting groups such as acetyl or benzyl groups.
Glycosylation Reactions: Formation of glycosidic bonds between sugar units.
Deprotection: Removal of protecting groups to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve large-scale glycosylation reactions using automated synthesizers. The process would be optimized for yield and purity, with stringent control over reaction conditions such as temperature, pH, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: Reduction of the acetamide group to an amine.
Substitution: Nucleophilic substitution reactions at the hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products
Oxidation: Aldehydes, ketones.
Reduction: Amines.
Substitution: Ethers, esters.
Scientific Research Applications
Chemistry
Synthesis of Complex Carbohydrates: Used as a building block for more complex carbohydrate structures.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Glycobiology: Studying carbohydrate-protein interactions.
Drug Development: Potential use in the design of carbohydrate-based drugs.
Medicine
Antiviral Agents: Potential use in the development of antiviral compounds.
Cancer Research: Investigating its role in cancer cell metabolism.
Industry
Food Industry: Potential use as a food additive or sweetener.
Cosmetics: Use in skincare products for its hydrating properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with carbohydrate-binding proteins, such as lectins. These interactions can modulate various biological pathways, including cell signaling and immune responses. The hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds with protein residues.
Comparison with Similar Compounds
Similar Compounds
Cellobiose: A disaccharide with similar glycosidic linkages.
Lactose: Another disaccharide with a similar structure but different functional groups.
Uniqueness
The presence of multiple hydroxyl groups and an acetamide group makes this compound highly versatile and functional. Its ability to participate in various chemical reactions and biological interactions sets it apart from simpler carbohydrates.
Properties
CAS No. |
128464-25-5 |
---|---|
Molecular Formula |
C32H55NO24 |
Molecular Weight |
837.775 |
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,4R,5R,6R)-2,3-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO24/c1-7-14(38)19(43)21(45)30(49-7)54-24-12(6-36)51-28(48)23(47)26(24)56-32-27(57-31-22(46)20(44)15(39)8(2)50-31)25(17(41)11(5-35)53-32)55-29-13(33-9(3)37)18(42)16(40)10(4-34)52-29/h7-8,10-32,34-36,38-48H,4-6H2,1-3H3,(H,33,37)/t7-,8-,10+,11+,12+,13+,14+,15+,16-,17-,18+,19+,20+,21-,22-,23+,24+,25-,26+,27+,28?,29+,30-,31-,32-/m0/s1 |
InChI Key |
ZBXMDMBUJYNWCZ-NLMCABFBSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)OC5C(C(C(C(O5)C)O)O)O)O)O)CO)O)O)O |
Origin of Product |
United States |
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